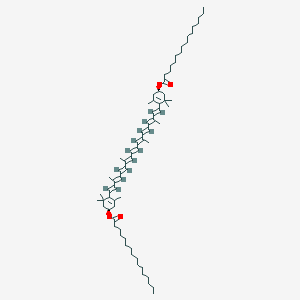
Ketotifen fumarat
Übersicht
Beschreibung
Ketotifen ist ein Benzocycloheptathiophenderivat mit potenten antihistaminischen und mastzellstabilisierenden Eigenschaften . Es wird häufig zur Behandlung allergischer Erkrankungen wie Konjunktivitis, Asthma und Urtikaria (Nesselsucht) eingesetzt . Ketotifen ist sowohl in ophthalmischer (Augentropfen oder arzneimittelfreisetzende Kontaktlinsen) als auch in oraler (Tabletten oder Sirup) Form erhältlich .
Wirkmechanismus
Target of Action
Ketotifen fumarate primarily targets the histamine H1 receptors and mast cells . Histamine H1 receptors are found on various cells in the body, such as smooth muscle, endothelium, and nerve cells . Mast cells are a type of white blood cell that plays a crucial role in allergic reactions .
Mode of Action
Ketotifen fumarate acts as a non-competitive antagonist of H1 histamine receptors . It prevents the binding of histamine to these receptors, thus reducing the symptoms of histamine-mediated reactions, such as itching, sneezing, wheezing, and swelling . As a mast cell stabilizer, it inhibits the release of allergic and inflammatory mediators such as histamine and leukotrienes .
Biochemical Pathways
The primary biochemical pathway affected by ketotifen fumarate is the histamine pathway . By blocking the H1 histamine receptors, ketotifen fumarate prevents histamine from exerting its effects, thereby mitigating allergic reactions . Additionally, it also functions as a leukotriene antagonist, which blocks inflammation-causing chemicals known as leukotrienes .
Pharmacokinetics
Ketotifen fumarate exhibits a bioavailability of 60% . It undergoes metabolism in the liver and has an elimination half-life of approximately 12 hours . It shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and short half-life of 3 hours .
Result of Action
The molecular and cellular effects of ketotifen fumarate’s action include the suppression of neuroendocrine differentiation , reduction of cell viability , and reversal of the lineage switch via targeting the IL-6/STAT3 pathway . It effectively reduces respiratory symptoms and the need for concomitant antiasthmatic drugs in about 70% of patients with mild to moderate bronchial asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ketotifen fumarate. For instance, the formulation of the drug can affect its release and absorption. A study showed that a transdermal ketotifen fumarate-loaded cubosome-laden gel sustained the release of the drug for effective treatment of chronic asthma . This suggests that the drug delivery system can significantly impact the drug’s action and efficacy.
Wissenschaftliche Forschungsanwendungen
Ketotifen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Zur Behandlung allergischer Erkrankungen, Asthma und mastzellbedingter Störungen eingesetzt.
Wirkmechanismus
Ketotifen wirkt durch Blockierung der H1-Histaminrezeptoren, die sich auf verschiedenen Zellen im Körper befinden, wie z. B. glatten Muskeln, Endothel und Nervenzellen . Dies verhindert die Bindung von Histamin an diese Rezeptoren und reduziert Symptome von Histamin-vermittelten Reaktionen wie Juckreiz, Niesen, Keuchen und Schwellungen . Ketotifen verhindert auch die Freisetzung von Histamin und anderen entzündungsfördernden Substanzen aus Mastzellen . Zusätzlich wirkt es als Leukotrien-Antagonist und Phosphodiesterase-Inhibitor, was zu seinen entzündungshemmenden Wirkungen beiträgt .
Biochemische Analyse
Biochemical Properties
Ketotifen Fumarate is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties . It has a similar structure to some other first-generation antihistamines such as cyproheptadine and azatadine .
Cellular Effects
Ketotifen Fumarate acts by blocking the H1 histamine receptors, which are found on various cells in the body, such as smooth muscle, endothelium, and nerve cells . Thus, Ketotifen Fumarate prevents the binding of histamine to these receptors and reduces the symptoms of histamine-mediated reactions, such as itching, sneezing, wheezing, and swelling . It also prevents the release of histamine and other inflammatory substances from immune cells called mast cells .
Molecular Mechanism
Ketotifen Fumarate exerts its effects at the molecular level by blocking the H1 histamine receptors, preventing the binding of histamine to these receptors . This action helps reduce symptoms of conditions (including allergic conditions) by blocking the activation of these cells .
Temporal Effects in Laboratory Settings
In an environmental setting, Ketotifen Fumarate 0.025% ophthalmic solution was well tolerated and effective in reducing the signs and symptoms of Seasonal Allergic Conjunctivitis (SAC), and in preventing their recurrence . Ketotifen Fumarate consistently showed the best efficacy in comparison with both placebo and levocabastine .
Dosage Effects in Animal Models
The pharmacokinetic parameters in the rat model showed 6.9-fold higher bioavailability with cubosomal gel compared to control gel . This study demonstrated the potential of cubosomes for effective transdermal delivery of Ketotifen Fumarate to replace oral tablet dosage forms .
Metabolic Pathways
The main metabolite of Ketotifen Fumarate is the N-glucuronide, comprising roughly 50% of urinary drug product . The N-demethylated nor-ketotifen and the 10-hydroxyl derivative comprise 2% and 1%, respectively .
Transport and Distribution
Ketotifen Fumarate is frequently prescribed in low doses to manage chronic asthma of allergic origin . It shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and a short half-life of 3 hours . A novel non-invasive transdermal Ketotifen Fumarate-loaded cubosome-laden gel was formulated to achieve sustained drug release for effective treatment of asthma .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ketotifen kann auf verschiedene Weise synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Chlorbenzo[b]thiophen mit 1-Methylpiperidin in Gegenwart einer Base unter Bildung des Zwischenprodukts 4-(1-Methylpiperidin-4-yliden)benzo[b]thiophen. Dieses Zwischenprodukt wird dann zu Ketotifen cyclisiert .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Ketotifenfumarat häufig hergestellt, indem Ketotifen in Wasser für Injektionszwecke gelöst, Ethylendiamintetraessigsäure und Glycerin hinzugefügt und der pH-Wert mit Natriumhydroxid eingestellt wird. Die Lösung wird dann sterilisiert und filtriert, bevor sie in Nasenspraygeräte abgefüllt wird .
Chemische Reaktionsanalyse
Arten von Reaktionen
Ketotifen unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Oxidation: Ketotifen reagiert mit Cer(IV)sulfat in schwefelsaurem Medium unter Bildung von Ketotifensulfoxid.
Reduktion: Spezielle Reduktionsreaktionen von Ketotifen sind weniger gut dokumentiert, aber allgemeine Reduktionsbedingungen können angewendet werden.
Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen am Piperidinring oder am Thiophenring auftreten.
Hauptprodukte
Oxidation: Ketotifensulfoxid.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Analyse Chemischer Reaktionen
Types of Reactions
Ketotifen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Ketotifen reacts with cerium(IV) sulfate in sulfuric acid medium to form ketotifen sulfoxide.
Reduction: Specific reduction reactions of ketotifen are less documented, but general reduction conditions can be applied.
Substitution: Substitution reactions can occur at the piperidine ring or the thiophene ring under appropriate conditions.
Major Products
Oxidation: Ketotifen sulfoxide.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Ketotifen ist strukturell ähnlich anderen Antihistaminika der ersten Generation wie Cyproheptadin, Azatadin, Chlorpheniramin und Diphenhydramin . Die einzigartige Kombination aus antihistaminischen und mastzellstabilisierenden Eigenschaften von Ketotifen unterscheidet es von anderen . Im Gegensatz zu einigen anderen Antihistaminika wirkt Ketotifen auch als Leukotrien-Antagonist und Phosphodiesterase-Inhibitor .
Liste ähnlicher Verbindungen
- Cyproheptadin
- Azatadin
- Chlorpheniramin
- Diphenhydramin
- Pizotifen
Eigenschaften
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019837 | |
| Record name | (-)-Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethyl acetate). (NTP, 1992), Solid | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.2X10-8 mm Hg at 25 °C /Estimated/ | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The precise mechanism(s) through which ketotifen exerts its therapeutic effects are unclear. Ketotifen is a potent and non-competitive antagonist of H1 histamine receptors, which is likely to be a significant contributor to its anti-allergic activity. In addition, ketotifen stabilizes mast cells and has demonstrated _in vitro_ the ability to inhibit the release of allergic and inflammatory mediators such as histamine, leukotrienes C4 and D4 (i.e. SRS-A), and platelet-activating factor (PAF). Other _in vivo_ observations thought to contribute to ketotifen's efficacy in asthma include the inhibition of various PAF-mediated processes (e.g. airway hyperreactivity, eosinophil and platelet accumulation in the airways), prevention of leukotriene-induced bronchoconstriction, and suppression of eosinophil priming., Ketotifen is a non-bronchodilator antiasthmatic drug which inhibits the effects of certain endogenous substances known to be inflammatory mediators, and thereby exerts antiallergic activity. Ketotifen possesses a powerful and sustained non-competitive histamine (H1) blocking property. Ketotifen's antihistamine (H1) effect seems to be distinct from it antiallergic properties. Properties of ketotifen which may contribute to its antiallergic activity and its ability to affect the underlying pathology of asthma include: In Vivo results: Inhibition of the development of airway hyperreactivity associated with activation of platelets by PAF (Platelet Activating Factor) or caused by neural activation following the use of sympathomimetic drugs or the exposure to allergen; inhibition of PAF-induced accumulation of eosinophils and platelets in the airways; suppression of the priming of eosinophils by human recombinant cytokines and thereby suppression of the influx of eosinophils into inflammatory loci; antagonism of bronchoconstriction due to leukotrienes. In Vitro results: inhibition of the release of allergic mediators such as histamine, leukotrienes C4 and D4 (SRS-A) and PAF. /Ketotifen fumarate (systemic)/ | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
34580-13-7, 116655-76-6, 34580-14-8 | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketotifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketotifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOTIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49220T18G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |
| Record name | KETOTIFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20556 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketotifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOTIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketotifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















